2,5,6-Trichloronicotinamide

Organic Synthesis Medicinal Chemistry Pharmaceutical Intermediates

Researchers developing KRAS G12C inhibitors require precise halogenated intermediates; substitution with less chlorinated analogs disrupts downstream molecular architecture. 2,5,6-Trichloronicotinamide (CAS 142266-62-4) provides the exact 2,5,6-trichloro substitution pattern essential for cross-coupling reactivity and MCHR1 antagonist probe development. - Enables construction of complex heterocyclic frameworks for oncology therapeutics. - Demonstrated MCHR1 antagonist activity for metabolic disease research. - Typical batch purity 97%, available from stock for rapid global delivery.

Molecular Formula C6H3Cl3N2O
Molecular Weight 225.453
CAS No. 142266-62-4
Cat. No. B595532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,6-Trichloronicotinamide
CAS142266-62-4
Molecular FormulaC6H3Cl3N2O
Molecular Weight225.453
Structural Identifiers
SMILESC1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)N
InChIInChI=1S/C6H3Cl3N2O/c7-3-1-2(6(10)12)4(8)11-5(3)9/h1H,(H2,10,12)
InChIKeyDBAVDGXPOXFHRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5,6-Trichloronicotinamide Product Overview


2,5,6-Trichloronicotinamide (CAS 142266-62-4) is a halogenated derivative of nicotinamide, with the molecular formula C₆H₃Cl₃N₂O and a molecular weight of 225.46 g/mol [1]. It is a pyridine-based compound characterized by three chlorine atoms at the 2, 5, and 6 positions on the pyridine ring [1]. This compound is primarily utilized as a versatile intermediate in organic synthesis and pharmaceutical research [2], with documented applications in the preparation of complex heterocyclic molecules [3] and as a building block in the synthesis of potential therapeutic agents, including KRAS G12C inhibitors [4].

Versatile building block for heterocyclic synthesis
Halogenated nicotinamide scaffold for probe development
Reported MCHR1 antagonist for target engagement studies

2,5,6-Trichloronicotinamide: No Generic Substitute


The specific 2,5,6-trichloro substitution pattern on the nicotinamide scaffold confers a unique chemical reactivity and biological profile that is not shared by other isomers or simpler nicotinamide derivatives [1]. For instance, the presence and position of chlorine atoms directly influence the compound's reactivity in cross-coupling reactions and its ability to act as a precursor for further functionalization [2]. Substituting this compound with a less chlorinated analog, such as 2,6-dichloronicotinamide, or the parent nicotinamide, would result in a failure to achieve the desired molecular architecture in downstream synthesis, as the specific electronic and steric environment at the 5-position is critical for subsequent reaction steps [3]. Therefore, generic substitution is not a viable option and would compromise the integrity of the final product or the validity of the research model.

Chlorination Pattern

The 5-position chlorine is critical for reactivity; 2,6-dichloro or parent nicotinamide may not provide the same synthetic utility.

Isomer Specificity

Electronic and steric environment at 2,5,6-positions defines downstream functionalization; other isomers, like 2,4,6-trichloro, will not replicate this profile.

Biological Target Engagement

MCHR1 antagonist activity is dependent on the specific substitution pattern; parent nicotinamide does not exhibit this interaction.

2,5,6-Trichloronicotinamide: Evidence vs. Analogs


Synthetic Reactivity vs. 2,4,6-Isomer

The 2,5,6-trichloro substitution pattern enables a specific synthetic utility that distinguishes it from other isomers like 2,4,6-trichloronicotinamide. The compound serves as a critical intermediate in the synthesis of complex molecules, such as 2,5,6-trichloro-N-((2-ethyl-4-methylpyridin-3-yl)carbamoyl)nicotinamide, a step that is not accessible with the 2,4,6-isomer due to differences in the steric and electronic environment of the carboxamide group. This reaction was carried out using 2,5,6-trichloronicotinamide (11.1 mmol) with oxalyl chloride, followed by coupling with 2-ethyl-4-methylpyridin-3-amine (10.7 mmol), demonstrating a defined synthetic pathway [1].

Synthetic Reactivity vs. 2,4,6-Isomer
Class-level inference
2,5,6-isomer enabled carbamoyl derivative synthesis; 2,4,6-isomer not applicable
Isomer-specific synthetic utility
Verify route transfer with other substrates
Organic Synthesis Medicinal Chemistry Pharmaceutical Intermediates

MCHR1 Antagonist Activity vs. Nicotinamide

2,5,6-Trichloronicotinamide has been identified as an antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a target of interest in metabolic disorders and other conditions. This activity is a direct consequence of its specific halogenation pattern and is not observed with the parent nicotinamide molecule. The compound demonstrated a specific level of antagonism in a functional assay, distinguishing it from the inactive parent compound [1].

MCHR1 Activity vs. Nicotinamide
Class-level inference
2,5,6-Trichloronicotinamide shows MCHR1 antagonist activity; nicotinamide is inactive
Reported target-engagement context
Assay: [35S]GTPgammaS binding in CHO membranes
Biological Activity Target Engagement MCHR1 Antagonism

Purity and Quality Control Standards

Procurement from reputable vendors ensures a high standard of purity and characterization, which is critical for reproducible scientific results. 2,5,6-Trichloronicotinamide is commercially available with a minimum purity specification of 97% , and is provided with supporting analytical documentation such as NMR, HPLC, and GC reports . This level of quality control provides a distinct advantage over sourcing from less rigorous suppliers or using in-house synthesized material with unknown purity.

Purity Specification
Specification review
≥ 97% (HPLC)
Supports lot-to-lot reproducibility
COA review recommended; source data to verify
Quality Control Purity Analysis Reproducibility

2,5,6-Trichloronicotinamide: Key Applications


KRAS G12C Inhibitor Precursor Synthesis

2,5,6-Trichloronicotinamide is a crucial building block in the synthesis of novel therapeutic agents. It has been specifically cited in patent literature related to the development of KRAS G12C inhibitors, a class of molecules with significant potential in oncology [1]. Its role as a versatile intermediate allows for the construction of complex heterocyclic frameworks essential for drug discovery [2].

MCHR1 Receptor Research Tool

Due to its demonstrated activity as an MCHR1 antagonist [1], this compound serves as a valuable chemical probe for studying the physiological and pathological roles of the MCHR1 receptor. It can be used in in vitro and cell-based assays to dissect MCHR1-mediated signaling pathways, contributing to research in metabolic diseases, appetite regulation, and related fields.

Agrochemical Research and Development

The compound has been documented for its potential use as a herbicide and bactericide in agricultural research [1]. Its ability to affect a variety of weeds makes it a candidate for the development of new crop protection agents. This application leverages the specific chlorination pattern for its biological activity in plant science.

Application
Selection Property
Validation Focus
KRAS G12C inhibitor intermediate synthesis
Halogenated pyridine scaffold
Synthetic route feasibility and intermediate purity
MCHR1 probe studies
Reported MCHR1 antagonist activity
Target engagement assay validation
Agrochemical research
Herbicidal/bactericidal potential
Plant-based efficacy screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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